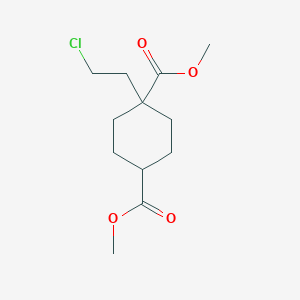

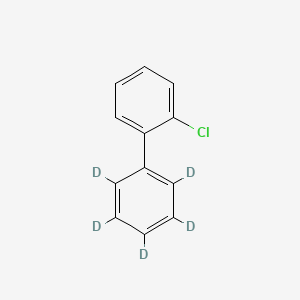

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

Descripción general

Descripción

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a chemical compound with the molecular formula C12H19ClO4 . It is also known as mechlorethamine mustard and is used as a chemotherapeutic agent to treat different types of cancers such as Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, breast cancer, and others. It is a highly toxic and potent anticancer drug.

Synthesis Analysis

This compound can be synthesized by reacting the parent compound cyclohexane-1,4-dicarboxylic acid with thionyl chloride followed by reaction with N,N-dimethylethylenediamine. The final step involves reaction with sulfur trioxide to yield the desired compound.Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 36 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, and 2 esters (aliphatic) .Physical And Chemical Properties Analysis

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a yellowish liquid with a pungent, sweet odor. It has a molecular weight of 211.68 g/mol and a boiling point of 272-275 °C.Aplicaciones Científicas De Investigación

Catalytic Performance in Hydrogenation

- Lewis-Base-Promoted Copper-Based Catalysts : Dimethyl 1,4-cyclohexane dicarboxylate demonstrates a 100% conversion with 99.8% selectivity in the gas-phase hydrogenation to 1,4-cyclohexane dimethanol using well-dispersed, Cr-free supported copper-based catalysts derived from a Cu–Mg–Al layered double hydroxide precursor (Zhang, Fan, & Li, 2013).

- Copper/Zinc/Oxide Catalysts : The addition of zirconium to Cu/ZnO/ZrO2 catalysts affects their structure and performance, enhancing the yield of 1,4-cyclohexane dimethanol (CHDM) during the hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate (Zhang, Hu, Fan, & Li, 2013).

Chemical Ionization and Collision-Induced Dissociation

- Conformational Effects in Gas-Phase Cations : The chemical ionization and collision-induced dissociation of various stereoisomeric cyclohexane dicarboxylates, including dimethyl esters, show significant interaction between adjacent ester groups, impacting the stabilization of MH+ ion and facilitating ROH elimination (Etinger, Idina, & Mandelbaum, 1993).

Synthesis and Reactions with Other Compounds

- Methylation with Dimethyl Sulfate : Alcohols in cyclohexane, including some diols and dicarboxylic acids, react with dimethyl sulfate to produce methyl ethers and esters, demonstrating the reactivity of dimethyl 1,4-cyclohexane dicarboxylate in such conditions (Ogawa, Ichimura, Chihara, Teratani, & Taya, 1986).

- Synthesis of Spiro Derivatives and Bicycloalkanes : Studies have explored the synthesis of various cyclic and bicyclic compounds using dimethyl 1,4-cyclohexane dicarboxylate, revealing its utility in creating complex molecular structures (Denisov, Borisov, Potapov, Novikov, & Tomilov, 2019); (Williams, Ma, Wepplo, & Paclin, 2004).

Material Science and Polymer Research

- Copolyesters Synthesis : The use of dimethyl 1,4-cyclohexane dicarboxylate in the synthesis of random and amorphous copolyesters has been investigated, highlighting its role in influencing the properties like glass transition temperature and mechanical strength of these materials (Liu & Turner, 2010).

- Enhancing Mechanical Properties of Polymers : Research shows that the incorporation of dimethyl 1,4-cyclohexane dicarboxylate into polymers such as poly(trimethylene terephthalate) can significantly improve their mechanical properties and thermal stability (Kim, Park, Youm, Jang, & Kim, 2019).

Safety And Hazards

This compound is highly cytotoxic and can cause significant adverse effects in humans. It can induce nausea, vomiting, diarrhea, bone marrow suppression, and other side effects. Safety data sheets indicate that it causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBAUDQPYATDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)(CCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545503 | |

| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |

CAS RN |

106004-06-2 | |

| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)

![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)